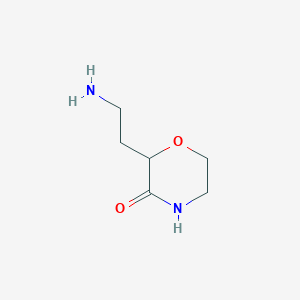
2-(2-Aminoethyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)morpholin-3-one: is an organic compound with the molecular formula C₆H₁₂N₂O₂ . This compound is part of the morpholine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a morpholine ring substituted with an aminoethyl group at the second position and a ketone group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethyl)morpholin-3-one typically begins with readily available starting materials such as ethanolamine and morpholine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2-Aminoethyl)morpholin-3-one can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Aminoethyl)morpholin-3-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in medicinal chemistry .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating lysosomal pH and as a potential treatment for lysosome-related diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and as a corrosion inhibitor. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)morpholin-3-one involves its interaction with specific molecular targets. One of the primary mechanisms is the modulation of lysosomal pH. The compound acts as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes such as Cathepsin B .
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Aminoethyl)morpholine
- Morpholin-3-one
- Thiomorpholin-3-one
Comparison:
- 4-(2-Aminoethyl)morpholine: This compound has a similar structure but lacks the ketone group at the third position. It is widely used in biomedical applications as a lysosome-targeting group .
- Morpholin-3-one: This compound is similar but does not have the aminoethyl substitution. It is used in the synthesis of heterocyclic phosphonates .
- Thiomorpholin-3-one: This compound contains a sulfur atom in place of the oxygen atom in the morpholine ring. It is used in the synthesis of bisphosphonates .
Uniqueness: 2-(2-Aminoethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-(2-aminoethyl)morpholin-3-one |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-5-6(9)8-3-4-10-5/h5H,1-4,7H2,(H,8,9) |
InChI-Schlüssel |
GCJKTTFNJLAOPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(=O)N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxane](/img/structure/B13178841.png)
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13178852.png)

![1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
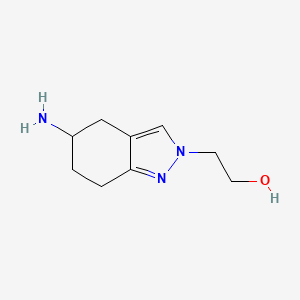
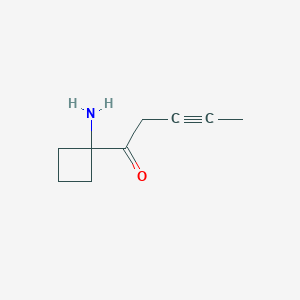
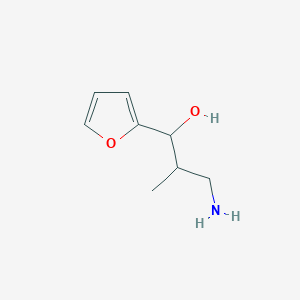
![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
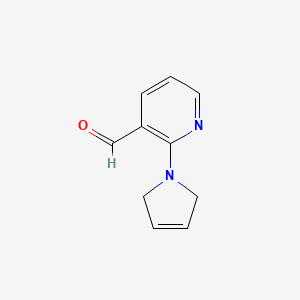
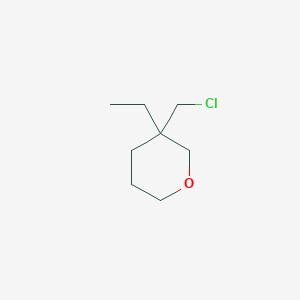

![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)
